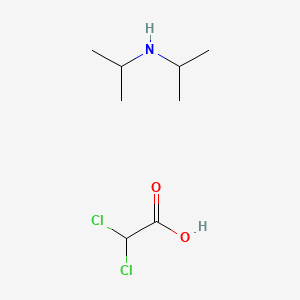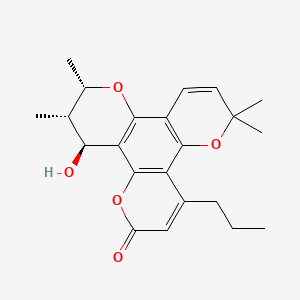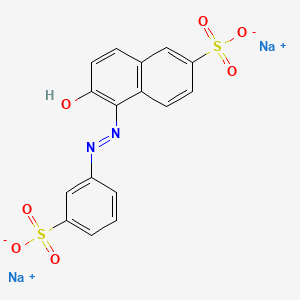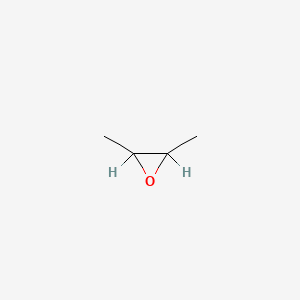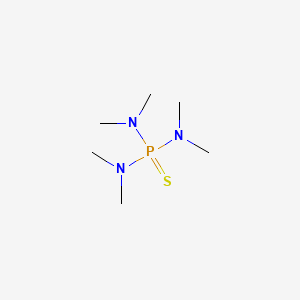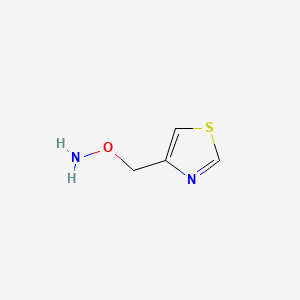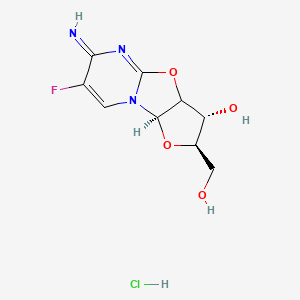
Cyclo FC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo FC is a cyclic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. These compounds are characterized by their stability and unique chemical properties due to the ring strain and conformational flexibility. This compound, specifically, is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo FC can be synthesized through several methods. One common method involves the dehalogenation of dihalogen derivatives of alkanes. For instance, a dihalogen compound with halogens on terminal positions can be treated with zinc in the presence of sodium iodide catalysts to form the cycloalkane ring . Another method involves the use of fluorinated acetate salts under microwave conditions, which allows for the rapid preparation of cyclopropanes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale dehalogenation reactions using specialized reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclo FC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to form saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, such as halogens, under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloalkanes.
Scientific Research Applications
Cyclo FC has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ring strain and conformational analysis. It is also used in the synthesis of more complex cyclic compounds.
Biology: this compound derivatives are used in the study of biological processes involving cyclic structures.
Medicine: Some derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Cyclo FC exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include the modulation of enzyme activity or receptor binding, which can influence cellular processes.
Comparison with Similar Compounds
Cyclo FC can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane:
Cyclopropane: Known for its high ring strain and reactivity. This compound is more stable due to its larger ring size.
Cyclobutane: Also has significant ring strain but is less reactive than cyclopropane. This compound has a different reactivity profile due to its unique ring structure.
Cyclohexane: Known for its stability and lack of ring strain in the chair conformation. This compound may have different conformational properties and reactivity.
This compound’s uniqueness lies in its specific ring size and the resulting chemical properties, which make it suitable for various applications that other cycloalkanes may not be as effective in.
Properties
CAS No. |
40505-45-1 |
|---|---|
Molecular Formula |
C9H11ClFN3O4 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |
InChI Key |
RMCFDHVUFKPQRX-CFHSPSGHSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
Isomeric SMILES |
C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
Synonyms |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S)-bicyclo[2.1.0]pentane](/img/structure/B1201569.png)
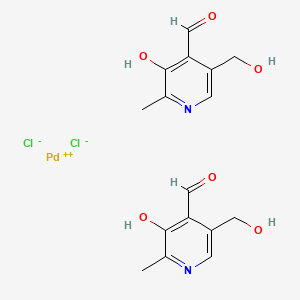
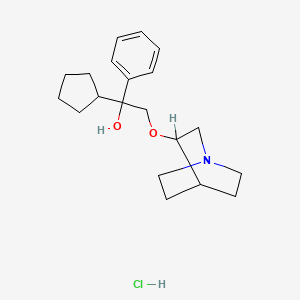
![(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1201575.png)

![3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid](/img/structure/B1201577.png)

